molecular formula C18H20FN5O3 B2743432 N-cyclopentyl-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide CAS No. 941976-40-5

N-cyclopentyl-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide

Cat. No. B2743432
CAS RN: 941976-40-5
M. Wt: 373.388
InChI Key: YVIZISYQADUKLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide is a useful research compound. Its molecular formula is C18H20FN5O3 and its molecular weight is 373.388. The purity is usually 95%.
BenchChem offers high-quality N-cyclopentyl-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

A study by Berest et al. (2011) discusses the synthesis of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides, revealing their in vitro anticancer and antibacterial activities. One compound, in particular, showed significant anticancer activity against non-small cell lung and CNS cancer cell lines, highlighting the potential of such compounds in cancer therapy Berest et al., 2011.

Molecular Stability Enhancements

Research by Stec et al. (2011) focused on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, investigating 6,5-heterocycles to improve metabolic stability. The study identified modifications to reduce metabolic deacetylation, critical for developing more stable therapeutic agents Stec et al., 2011.

Antimicrobial Applications

Bondock et al. (2008) explored the synthesis and antimicrobial activity of new heterocycles incorporating antipyrine moiety. This research is pivotal in identifying new antimicrobial agents, which are crucial in the fight against resistant microbial strains Bondock et al., 2008.

Insecticidal Activity

A study by Fadda et al. (2017) synthesized innovative heterocycles with a thiadiazole moiety, assessing their insecticidal activity against the cotton leafworm, Spodoptera littoralis. The findings contribute to the development of new insecticidal compounds, offering potential agricultural benefits Fadda et al., 2017.

properties

IUPAC Name

N-cyclopentyl-2-[8-(4-fluorophenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN5O3/c19-12-5-7-14(8-6-12)22-9-10-23-16(26)17(27)24(21-18(22)23)11-15(25)20-13-3-1-2-4-13/h5-8,13H,1-4,9-11H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVIZISYQADUKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide

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